molecular formula C17H18N6O B5507321 4-(1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine

4-(1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine

Cat. No. B5507321
M. Wt: 322.4 g/mol
InChI Key: OOPILPLHNOTNFH-UHFFFAOYSA-N
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Description

"4-(1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine" is part of a novel series of compounds with selective affinities and activities. The compound's synthesis and potential properties have been studied in the context of developing new therapeutic agents, focusing on their chemical structure, reactions, and analytical characterizations.

Synthesis Analysis

The synthesis of derivatives similar to "4-(1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine" involves multi-step processes, including condensation and cyclization reactions. These methods yield compounds with specific structural motifs, aimed at enhancing selectivity and activity for desired biological targets (Trabanco et al., 2007).

Molecular Structure Analysis

Structural analyses of these compounds utilize various spectroscopic techniques, including NMR, IR, and mass spectrometry, to confirm the identity and purity of the synthesized molecules. Molecular structure investigations are critical for understanding the compound's potential interactions and activity profile (Shevchuk et al., 2012).

Chemical Reactions and Properties

The reactivity of "4-(1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine" derivatives towards various reagents highlights the compound's versatility. These reactions enable the introduction of diverse functional groups, further modulating the compound's chemical properties and biological activity (Abdallah et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are examined to gain insights into the compound's behavior under different conditions. These properties are essential for determining the compound's suitability for further development and application (Bourichi et al., 2019).

Chemical Properties Analysis

Investigations into the compound's chemical stability, reactivity with different chemical agents, and potential for forming derivatives are crucial for exploring its utility in various applications. The chemical properties guide the design of analogs with improved activity or selectivity for specific biological targets (Prakash et al., 2011).

Scientific Research Applications

Synthesis and Characterization

A Convenient Synthesis of (1H-Azol-1-yl)piperidines : This research demonstrates a method for preparing 3- and 4-(1H-azol-1-yl)piperidines, relevant to the chemical structure , through arylation of azoles with bromopyridines and subsequent reduction. This method extends to benzo analogues, showcasing the versatility in synthetic chemistry applications (Shevchuk et al., 2012).

Pharmacological Evaluation

Antifungal Agents Synthesis : A novel series of compounds, including 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles, demonstrated antifungal activities. This suggests potential therapeutic applications, especially for compounds showing comparable activity to standard antifungals (Sangshetti & Shinde, 2011).

Chemical Analysis and Application

Ketoconazole Ion-Selective Electrode : While not directly related to the exact compound, the development of an ion-selective electrode for ketoconazole, a compound with an imidazole ring, underscores the importance of such structures in analytical chemistry. This work highlights the utility of imidazole derivatives in developing analytical tools for pharmaceutical analysis (Shamsipur & Jalali, 2000).

Metal-Based Chemotherapy

Novel Metal-Based Chemotherapy : Research into copper complexes with CTZ and KTZ (related imidazole derivatives) opens new avenues in chemotherapy, particularly for treating tropical diseases. This showcases the potential of imidazole derivatives in developing new therapeutic agents with specific metal interactions (Navarro et al., 2000).

Corrosion Inhibition

Corrosion Inhibition by Imidazole-Based Molecules : The study of imidazole derivatives for corrosion inhibition of carbon steel in acidic medium illustrates the chemical utility of such compounds beyond pharmacological applications. This research indicates the potential of imidazole derivatives in industrial applications, particularly in protecting metals from corrosion (Costa et al., 2021).

properties

IUPAC Name

[4-(1H-imidazol-2-yl)piperidin-1-yl]-(1-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c24-17(15-12-23(21-20-15)14-4-2-1-3-5-14)22-10-6-13(7-11-22)16-18-8-9-19-16/h1-5,8-9,12-13H,6-7,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPILPLHNOTNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=CN2)C(=O)C3=CN(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine

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